molecular formula C23H25NO6S B11151718 (4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11151718
M. Wt: 443.5 g/mol
InChI Key: KFVRFXPTZCOWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen derivatives.

Mechanism of Action

The mechanism of action of (4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific structural features and the presence of both chromen and sulfonylamino groups

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H25NO6S/c1-4-6-20(24-31(27,28)18-10-7-15(3)8-11-18)23(26)29-17-9-12-19-16(5-2)13-22(25)30-21(19)14-17/h7-14,20,24H,4-6H2,1-3H3

InChI Key

KFVRFXPTZCOWKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.